3-(4,5-DIMETHYL-3-THIENYL)-4-PROPYL-5-{[3-(TRIFLUOROMETHYL)BENZYL]SULFANYL}-4H-1,2,4-TRIAZOLE
Overview
Description
3-(4,5-Dimethyl-3-thienyl)-4-propyl-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazole is a complex organic compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by its unique structure, which includes a thienyl group, a propyl chain, and a trifluoromethylbenzylsulfanyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4,5-dimethyl-3-thienyl)-4-propyl-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazole typically involves multiple steps. One common method involves the cyclization of secondary amides and hydrazides under the activation of triflic anhydride, followed by microwave-induced cyclodehydration . This method is efficient and allows for the formation of the triazole ring in a single pot reaction.
Industrial Production Methods
Industrial production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of microwave-assisted synthesis can be scaled up for industrial applications, providing a cost-effective and time-efficient method for producing this compound.
Chemical Reactions Analysis
Types of Reactions
3-(4,5-Dimethyl-3-thienyl)-4-propyl-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoromethylbenzylsulfanyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines.
Scientific Research Applications
3-(4,5-Dimethyl-3-thienyl)-4-propyl-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including its use as an antifungal or antiviral agent.
Industry: Utilized in the development of new materials with specific chemical properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3-(4,5-dimethyl-3-thienyl)-4-propyl-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazole involves its interaction with specific molecular targets. The compound may inhibit enzymes or receptors involved in critical biological pathways. For example, it may bind to the active site of an enzyme, blocking its activity and thereby exerting its effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Fluconazole: An antifungal agent with a triazole ring.
Voriconazole: Another antifungal with a similar triazole structure.
Trazodone: An antidepressant containing a triazole moiety.
Nefazodone: An antidepressant with a triazole ring.
Uniqueness
3-(4,5-Dimethyl-3-thienyl)-4-propyl-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazole is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
3-(4,5-dimethylthiophen-3-yl)-4-propyl-5-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-1,2,4-triazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20F3N3S2/c1-4-8-25-17(16-11-26-13(3)12(16)2)23-24-18(25)27-10-14-6-5-7-15(9-14)19(20,21)22/h5-7,9,11H,4,8,10H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGHKWVSFFSNRLQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=NN=C1SCC2=CC(=CC=C2)C(F)(F)F)C3=CSC(=C3C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20F3N3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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